molecular formula C12H11F6NO B1625662 1,1,1,3,3,3-Hexafluoro-2-(1,2,3,4-tetrahydroquinolin-6-yl)propan-2-ol CAS No. 65797-52-6

1,1,1,3,3,3-Hexafluoro-2-(1,2,3,4-tetrahydroquinolin-6-yl)propan-2-ol

Cat. No.: B1625662
CAS No.: 65797-52-6
M. Wt: 299.21 g/mol
InChI Key: UZKSRKCOYCBLGN-UHFFFAOYSA-N
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Description

1,1,1,3,3,3-Hexafluoro-2-(1,2,3,4-tetrahydroquinolin-6-yl)propan-2-ol is a useful research compound. Its molecular formula is C12H11F6NO and its molecular weight is 299.21 g/mol. The purity is usually 95%.
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Properties

CAS No.

65797-52-6

Molecular Formula

C12H11F6NO

Molecular Weight

299.21 g/mol

IUPAC Name

1,1,1,3,3,3-hexafluoro-2-(1,2,3,4-tetrahydroquinolin-6-yl)propan-2-ol

InChI

InChI=1S/C12H11F6NO/c13-11(14,15)10(20,12(16,17)18)8-3-4-9-7(6-8)2-1-5-19-9/h3-4,6,19-20H,1-2,5H2

InChI Key

UZKSRKCOYCBLGN-UHFFFAOYSA-N

SMILES

C1CC2=C(C=CC(=C2)C(C(F)(F)F)(C(F)(F)F)O)NC1

Canonical SMILES

C1CC2=C(C=CC(=C2)C(C(F)(F)F)(C(F)(F)F)O)NC1

Origin of Product

United States

Synthesis routes and methods

Procedure details

Two hundred grams of 1,2,3,4-tetrahydroquinoline and 2 g anhydrous aluminum chloride are added to a one liter stainless steel reactor. The reactor is cooled and evacuated, 265 g (1.60 moles) hexafluoroacetone is added, and it is sealed and heated to 120° C. with shaking for ten hours. The reactor is then cooled to room temperature and vented. The contents are decanted to give a red semicrystalline solid, which is treated with 250 ml of methylene chloride and filtered. The filter cake is washed with three additional 250 ml portions of methylene chloride. The residual orange solid is treated with decolorizing carbon in hot chlorobutane and filtered. From the filtrate is obtained 310 g (1.04 moles) α,α-bis(trifluoromethyl)-1,2,3,4-tetrahydro-6-quinolinemethanol, as a pale yellow crystalline solid, m.p. 115°-116° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 g
Type
catalyst
Reaction Step One
Quantity
265 g
Type
reactant
Reaction Step Two

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